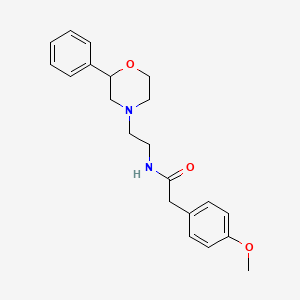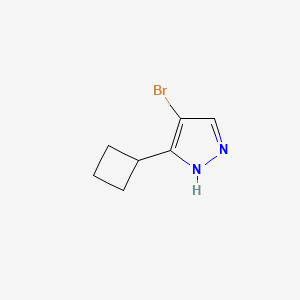
2-(4-methoxyphenyl)-N-(2-(2-phenylmorpholino)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group could potentially undergo hydrolysis to form an acid and an amine. The methoxyphenyl and phenylmorpholino groups could also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Protein Tyrosine Phosphatase 1B Inhibitors
The compound, along with its derivatives, has been evaluated for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity. These studies are significant because PTP1B inhibitors have potential therapeutic applications in managing diabetes and obesity. In one study, derivatives of 2-(4-methoxyphenyl)ethyl] acetamide showed promising IC50 values, indicating their potential as antidiabetic agents through PTP1B inhibition. The results were supported by docking studies and in vivo screening for antidiabetic activity in specific mouse models, showcasing the compound's relevance in developing diabetes treatments (Saxena et al., 2009).
Comparative Metabolism Studies
Another aspect of research has been the comparative metabolism of related chloroacetamide herbicides and their metabolites in human and rat liver microsomes. Although not directly involving the exact compound , these studies provide valuable insights into the metabolic pathways and potential toxicological profiles of structurally related acetamides. Such research helps in understanding the safety and environmental impact of these compounds (Coleman et al., 2000).
Structural Studies on Co-crystals
Research has also focused on the structural aspects of co-crystals and salts formed by quinoline derivatives having amide bonds, which can include structures similar to 2-(4-methoxyphenyl)-N-(2-(2-phenylmorpholino)ethyl)acetamide. These studies are crucial for understanding the crystal packing, molecular interactions, and potential applications of these compounds in designing new materials with desired properties (Karmakar et al., 2009).
Pharmacological Assessments
Another avenue of research involves the synthesis of novel acetamide derivatives for assessing their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This includes studying compounds with a phenoxy-N-(1-phenylethyl)acetamide nucleus, highlighting the broad pharmacological potential of acetamide derivatives in drug development (Rani et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with alpha1-adrenergic receptors , which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit antifungal activity against aspergillus niger . This activity is suggested to be due to the compound damaging the cell morphology and membrane integrity in a dose-dependent manner .
Biochemical Pathways
The compound may affect energy metabolism, as indicated by the decrease of related enzyme activities in the tricarboxylic acid cycle . This suggests that the compound could interfere with the energy production processes within the cell.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies involve in silico docking and molecular dynamics simulations, along with ADME calculations .
Result of Action
The compound may induce oxidative stress in fungi, as indicated by changes in reactive oxygen species, the content of malondialdehyde, the total antioxidant capacity, the content of glutathione, and the kinase of oxidative reactive . These changes suggest that the compound could have a significant impact on the cellular redox state.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-7-17(8-10-19)15-21(24)22-11-12-23-13-14-26-20(16-23)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILALQNMCMMKONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444307.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2444310.png)
![3-chloro-N-[3-(dimethylamino)propyl]-1,4-dioxo-1,4-dihydro-2-naphthalenaminium chloride](/img/structure/B2444313.png)
![N-(Cyanomethyl)-2-[cyclobutylmethyl(1-phenylethyl)amino]acetamide](/img/structure/B2444314.png)

![N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea](/img/structure/B2444316.png)

![2-Chloro-N-[(2-fluoro-4-phenylphenyl)methyl]acetamide](/img/structure/B2444319.png)
![N-(4-acetylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2444321.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2444324.png)

![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2444326.png)